2-(2-Methylphenyl)-4-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
Beschreibung
This compound belongs to the pyrazolo[1,5-a]pyrazine family, characterized by a fused bicyclic heteroaromatic core. Key structural features include:
- Position 2: A 2-methylphenyl group, enhancing lipophilicity and steric bulk.
- Molecular interactions: The oxazole and pyrazine moieties may engage in π-π stacking and dipole-dipole interactions, while the sulfanyl group offers metabolic stability and moderate polarity.
Eigenschaften
IUPAC Name |
5-methyl-4-[[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-2-phenyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4OS/c1-16-8-6-7-11-19(16)20-14-22-24(25-12-13-28(22)27-20)30-15-21-17(2)29-23(26-21)18-9-4-3-5-10-18/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVHOIBJOIYKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(2-Methylphenyl)-4-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a synthetic heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesizing data from various sources to provide a comprehensive overview of its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C24H20N4OS
- Molecular Weight : 412.51 g/mol
- CAS Number : 1206991-06-1
Biological Activity Overview
The biological activities of this compound are primarily attributed to its structural components, which include a pyrazolo[1,5-a]pyrazine core and an oxazole moiety. These features are known to contribute to various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, pyrazoles and oxazoles have been identified as effective against a range of pathogens. The specific compound may also exhibit similar properties, potentially acting against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Studies on related pyrazolo compounds have shown promising anticancer activity. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, pyrazolo[1,5-a]pyrazines have been reported to inhibit cyclooxygenase (COX) enzymes, which play a role in tumorigenesis.
Neuroprotective Effects
The neuroprotective potential of this compound is another area of interest. Compounds with similar structures have demonstrated the ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. This suggests that the compound may have applications in treating neurodegenerative diseases.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Selleri et al. (2005) | Identified pyrazolo[1,5-a]pyrimidines as selective peripheral benzodiazepine receptor ligands with potential anxiolytic effects. |
| Almansa et al. (2001) | Reported COX-2 selective inhibition by related compounds, suggesting anti-inflammatory properties. |
| Chen et al. (2004) | Found that certain pyrazole derivatives act as CRF1 antagonists, indicating potential for stress-related disorders. |
The proposed mechanisms through which 2-(2-Methylphenyl)-4-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine exerts its biological effects include:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as COX and HMG-CoA reductase.
- Receptor Modulation : Engagement with neurotransmitter receptors may lead to neuroprotective outcomes.
- Antioxidant Activity : The presence of sulfur in the structure suggests potential antioxidant properties that could mitigate oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Compounds
Core Structure Modifications
4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
- Key difference : Replaces the oxazole moiety with a benzyl group.
- Properties: Molecular weight: 331.44 vs. logP: 4.23, indicating similar lipophilicity.
2-(2-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK58)
- Key difference: Pyrimidinone core instead of pyrazine.
- Properties :
- Introduction of a ketone group increases polarity (higher PSA).
- Methoxy group enhances electron-donating effects, altering electronic distribution.
- Biological relevance: Pyrimidinones are common in kinase inhibitors, suggesting divergent therapeutic applications.
Substituent Variations
4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
- Key differences: 4-Methoxyphenyl at position 2 (vs. 2-methylphenyl): Increases electron density and solubility.
- Molecular weight : 365.43, higher than the target compound due to fluorine and methoxy groups.
2-(4-Ethoxyphenyl)-4-[(2-methylpropyl)sulfanyl]pyrazolo[1,5-a]pyrazine
- Key differences :
- Branched alkylsulfanyl chain (vs. aromatic oxazole): Increases lipophilicity (predicted logP > 4.5).
- Ethoxy group: Enhances solubility compared to methylphenyl but reduces aromatic interactions.
Heterocyclic Replacements
3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
- Key differences: Oxadiazole replaces oxazole: Adds a second nitrogen, increasing hydrogen-bond acceptor count (HBA = 6 vs. 3 in the target compound).
- Molecular weight : 337.33, lower than the target compound.
Physicochemical Properties
- Key trends :
- Aromatic substituents (e.g., oxazole, phenyl) increase logP, while polar groups (hydroxymethyl, methoxy) reduce it.
- Heterocyclic diversity (oxazole vs. oxadiazole) significantly impacts hydrogen-bonding capacity and solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
